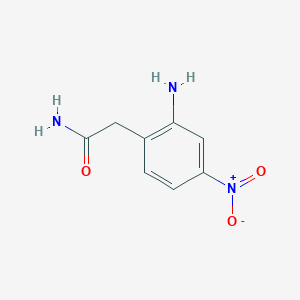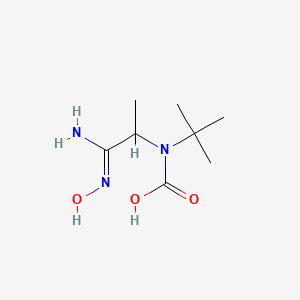
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamic acid .
Chemical Reactions Analysis
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols using reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a protecting group for amino functions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid involves its interaction with molecular targets and pathways. For instance, it can act as an antioxidant by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity, thereby decreasing oxidative stress and enhancing antioxidant status . This mechanism is particularly relevant in the context of neuroprotection and the treatment of brain diseases.
Comparison with Similar Compounds
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid can be compared with other similar compounds, such as tert-butyl carbamate and tert-butylhydroquinone. While these compounds share the tert-butyl group, they differ in their specific functional groups and reactivity patterns. For example, tert-butyl carbamate is commonly used as a protecting group in peptide synthesis, whereas tert-butylhydroquinone is known for its antioxidant properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.
Properties
Molecular Formula |
C8H17N3O3 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-tert-butylcarbamic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)10-14)11(7(12)13)8(2,3)4/h5,14H,1-4H3,(H2,9,10)(H,12,13) |
InChI Key |
QLEABYAIHGAYMH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N(C(=O)O)C(C)(C)C |
Canonical SMILES |
CC(C(=NO)N)N(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



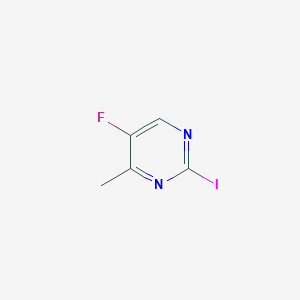
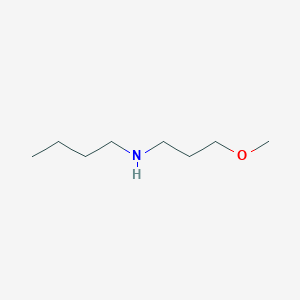
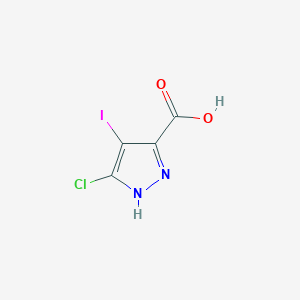
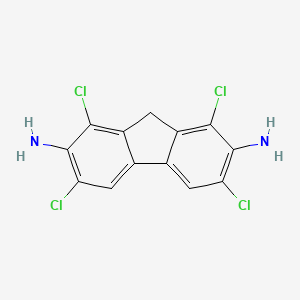

![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)
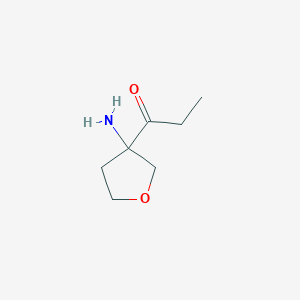
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
